(3-Methyl-5-phenyl-1-adamantyl)methanol
Description
(3-Methyl-5-phenyl-1-adamantyl)methanol is a polycyclic adamantane derivative featuring a methanol group (-CH₂OH) at the 1-position, a methyl substituent at the 3-position, and a phenyl group at the 5-position of the adamantane framework. Adamantane derivatives are renowned for their structural rigidity, thermal stability, and applications in medicinal chemistry, materials science, and catalysis .
Properties
Molecular Formula |
C18H24O |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(3-methyl-5-phenyl-1-adamantyl)methanol |
InChI |
InChI=1S/C18H24O/c1-16-7-14-8-17(10-16,13-19)12-18(9-14,11-16)15-5-3-2-4-6-15/h2-6,14,19H,7-13H2,1H3 |
InChI Key |
VXVYHNLYSSEXRR-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C4=CC=CC=C4)CO |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares key properties of this compound with analogous compounds.
| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|---|---|
| This compound | 298.4 | 3-Me, 5-Ph, 1-CH₂OH | 180–185* | Moderate | 3.2 |
| 1-Adamantanol | 152.2 | 1-CH₂OH | 245–250 | Low | 1.8 |
| (5-Phenyl-1-adamantyl)methanol | 270.4 | 5-Ph, 1-CH₂OH | 170–175* | Moderate | 2.9 |
| (3-Methyl-1-adamantyl)methanol | 196.3 | 3-Me, 1-CH₂OH | 190–195 | Moderate | 1.5 |
*Estimated based on structural analogs.
Key Observations :
- The phenyl group in this compound increases molecular weight and lipophilicity (LogP) compared to non-phenylated analogs like 1-adamantanol.
- Solubility in polar solvents (e.g., methanol, ethanol) is moderately improved due to the hydroxyl group, though phenyl substitution may offset this by enhancing hydrophobicity .
Stability and Preservation
Adamantane derivatives are generally stable under ambient conditions. However, the methanol group in this compound may influence storage stability. Studies on methanol-preserved samples of volatile organic compounds (VOCs) suggest that methanol can stabilize reactive functional groups over extended periods .
Reactivity and Functional Behavior
- Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, making it more reactive in esterification or etherification reactions compared to non-hydroxylated adamantanes.
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